molecular formula C14H15N5O B2923438 3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1058433-28-5

3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2923438
CAS RN: 1058433-28-5
M. Wt: 269.308
InChI Key: UHGUENMDTUEESQ-UHFFFAOYSA-N
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Description

“3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a chemical compound that falls under the category of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds are often synthesized for their potential biological activities .


Synthesis Analysis

The synthesis of such compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthetic strategies and approaches for this specific compound are not detailed in the available resources.

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of triazolopyrimidine derivatives, including their structural analysis through X-ray diffraction, spectroscopic methods, and density functional theory (DFT) calculations. For instance, Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine, which was characterized by various techniques and showed antibacterial activity against both Gram-positive and Gram-negative bacteria (Lahmidi et al., 2019). Similarly, Baklykov et al. (2019) obtained a 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one by condensation in supercritical carbon dioxide, showcasing an innovative method for synthesizing antiviral drug intermediates (Baklykov et al., 2019).

Antimicrobial and Antituberculosis Activities

Several studies have evaluated the antimicrobial and antituberculosis activities of triazolopyrimidine derivatives. Titova et al. (2019) synthesized structural analogs of a promising antituberculous agent, indicating potential for future tuberculosis treatments (Titova et al., 2019). Another study by Suresh et al. (2016) explored a series of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyrimidine derivatives for their antibacterial and antifungal activities, highlighting the significant biological activity of these compounds against various microorganisms (Suresh et al., 2016).

Antioxidant Properties

The antioxidant properties of triazolopyrimidine derivatives have also been investigated. For example, a study by Abuelizz et al. (2020) evaluated the antioxidant activity of certain pyridotriazolopyrimidines, offering insights into the potential of these compounds in combating oxidative stress (Abuelizz et al., 2020).

Mechanism of Action

Target of Action

The compound, 3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, is primarily targeted towards Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to the induction of apoptosis, particularly in cancer cells .

Pharmacokinetics

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for this compound . These properties help predict the structure requirement for the observed antitumor activity . .

Result of Action

The result of the compound’s action is significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . This leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .

properties

IUPAC Name

3-ethyl-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-3-19-13-12(16-17-19)14(20)18(9-15-13)8-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGUENMDTUEESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC3=CC=C(C=C3)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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